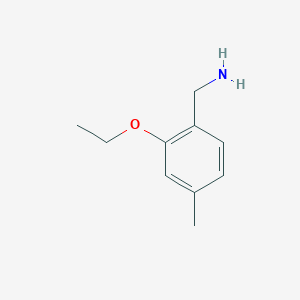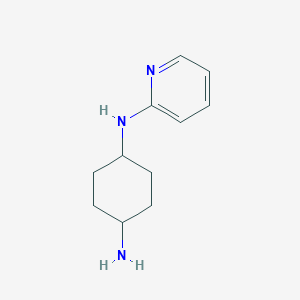![molecular formula C12H13BrO2 B1528665 1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone CAS No. 1185836-84-3](/img/structure/B1528665.png)
1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone
Vue d'ensemble
Description
“1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone” is a chemical compound with the molecular formula C12H13BrO2 . It has a molecular weight of 269.13 . The compound is also known by its IUPAC name "1-[3-bromo-4-(cyclopropylmethoxy)phenyl]ethanone" .
Molecular Structure Analysis
The molecular structure of “1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone” consists of a phenyl ring substituted with a bromo group at the 3rd position and a cyclopropylmethoxy group at the 4th position . The ethanone group is attached to the phenyl ring .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 351.7±27.0 °C and a predicted density of 1.413±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis of Branched Tryptamines
The synthesis of branched tryptamines has been demonstrated using cyclopropylketone arylhydrazones generated in situ from arylhydrazine hydrochlorides and ketones, showcasing the utility of compounds like 1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone in generating pharmacologically relevant structures with high enantiomeric purity. This method highlights the compound's relevance in synthesizing complex molecules with potential therapeutic applications (Salikov et al., 2017).
Material Science and Polymer Chemistry
In the context of material science and polymer chemistry, the synthesis and homo- and copolymerization of new cyclic esters containing protected functional groups have been explored. These studies leverage the structural versatility of cyclohexanone derivatives, akin to 1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone, for designing hydrophilic aliphatic polyesters with potential applications in biodegradable materials and drug delivery systems (Trollsås et al., 2000).
Photoremovable Protecting Groups for Carboxylic Acids
The development of new photoremovable protecting groups for carboxylic acids using compounds structurally related to 1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone represents another innovative application. These protecting groups, when photolyzed, release the protected compound, demonstrating the compound's utility in photochemical reactions and potential for controlled release applications (Atemnkeng et al., 2003).
Fluorescent Probes for Biological Studies
The creation of BODIPY-based fluorescent on-off probes utilizing 1-(2-Hydroxyphenyl)ethanone derivatives for the selective detection of sulfhydryl compounds like H2S in biological systems showcases the application of compounds related to 1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone in bioimaging and cellular studies. These probes enable the study of biological processes with high selectivity and sensitivity (Fang et al., 2019).
Anti-inflammatory Studies
Research into the anti-inflammatory activities of phenyl dimer compounds, including derivatives structurally related to 1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone, has been conducted. These studies aim to understand the structural properties and anti-inflammatory efficacy of such compounds, offering insights into their potential therapeutic benefits (Singh et al., 2020).
Propriétés
IUPAC Name |
1-[3-bromo-4-(cyclopropylmethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-8(14)10-4-5-12(11(13)6-10)15-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMAWBUKFXTUCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2CC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



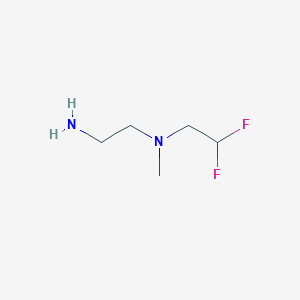

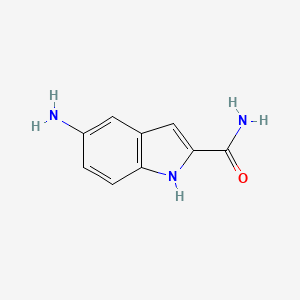
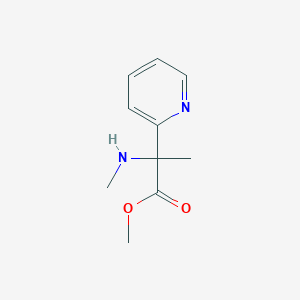
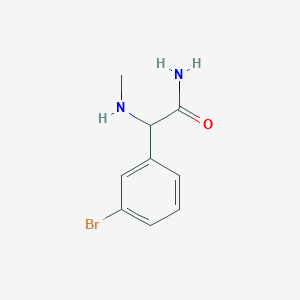

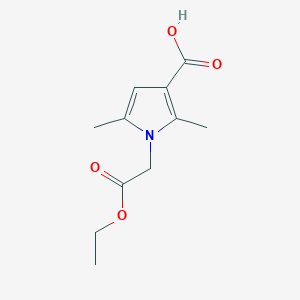
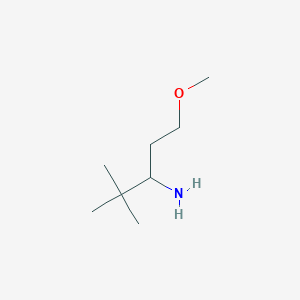
![[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B1528601.png)
